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Compound of Interest

Compound Name: 4-Iodothiophene-2-carbaldehyde

Cat. No.: B095859 Get Quote

An In-Depth Technical Guide to 4-Iodothiophene-2-carbaldehyde: Properties, Synthesis, and

Applications

Executive Summary
4-Iodothiophene-2-carbaldehyde is a highly functionalized heterocyclic compound of

significant interest to researchers in materials science and medicinal chemistry. Its structure,

which incorporates a thiophene ring substituted with both a reactive iodine atom and a versatile

aldehyde group, establishes it as a valuable bifunctional building block. The thiophene core is a

recognized "privileged pharmacophore" in drug discovery, and its derivatives are integral to the

development of organic electronics.[1] This guide provides a comprehensive technical overview

of the physicochemical properties, synthetic utility, key applications, and handling protocols for

4-Iodothiophene-2-carbaldehyde, intended for professionals in research and development.

Physicochemical and Structural Properties
The fundamental properties of 4-Iodothiophene-2-carbaldehyde are summarized below. The

molecular weight is identical to its isomers, 3-iodothiophene-2-carbaldehyde and 5-

iodothiophene-2-carbaldehyde, due to their shared molecular formula.[2]
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Property Value Source(s)

Molecular Formula C₅H₃IOS [2]

Molecular Weight 238.05 g/mol [2]

CAS Number 18812-38-9 [3]

Appearance Typically a solid (powder)

Storage Conditions
2-8°C, under inert atmosphere,

protected from light
[3][4]

The Thiophene Scaffold: A Nexus of Reactivity
The thiophene ring system is a cornerstone of modern medicinal chemistry, found in numerous

FDA-approved drugs.[1] This is due to its unique electronic properties and its ability to act as a

bioisostere for other aromatic rings, influencing the compound's solubility, metabolism, and

receptor-binding interactions.[1] In 4-Iodothiophene-2-carbaldehyde, the thiophene core is

augmented by two distinct functional groups that can be addressed with high selectivity.

The Iodo Group (C4-Position): The iodine atom is an excellent leaving group in metal-

catalyzed cross-coupling reactions. This site is predominantly used for building carbon-

carbon bonds through reactions like Suzuki-Miyaura and Stille couplings, enabling the

synthesis of complex arylthiophene structures.[3] These structures are critical for tuning the

electronic properties of materials used in organic field-effect transistors (OFETs) and organic

photovoltaics (OPVs).[3]

The Carbaldehyde Group (C2-Position): The aldehyde (formyl) group provides a reactive site

for a different set of transformations, primarily nucleophilic addition and condensation

reactions.[3] This functionality is invaluable in medicinal chemistry for constructing larger,

more complex bioactive molecules or for linking the thiophene scaffold to other

pharmacophores.[3][5]
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Functional Group Reactivity

4-Iodothiophene-2-carbaldehyde
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Dual reactivity of 4-Iodothiophene-2-carbaldehyde.

Click to download full resolution via product page

Figure 1: Diagram illustrating the distinct reactive pathways enabled by the iodo and aldehyde

functional groups.

Spectroscopic Profile
Characterization of 4-Iodothiophene-2-carbaldehyde relies on standard spectroscopic

techniques. While a complete dataset is proprietary to manufacturers, a predictive profile can

be assembled based on data from its isomers and closely related analogues.
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Technique Feature
Expected Chemical
Shift / Frequency

Rationale

¹H-NMR
Aldehyde Proton (-

CHO)

δ 9.8 - 10.0 ppm

(singlet)

The aldehyde proton

is highly deshielded

due to the

electronegativity of the

oxygen and the

aromatic ring current.

Data from related 4-

arylthiophene-2-

carbaldehydes show

this peak at δ ~9.95

ppm.[6]

Thiophene Protons

(H3, H5)

δ 7.5 - 8.5 ppm

(doublets)

Aromatic protons on

the thiophene ring.

Their exact shifts and

coupling constants

depend on the

electronic

environment. In a 4-

phenyl analogue,

these appear as

singlets at δ 7.8 and

8.1 ppm.[6]

FT-IR
Carbonyl Stretch

(C=O)
1660 - 1685 cm⁻¹

This is a strong,

characteristic

absorption for an

aromatic aldehyde.

The parent thiophene-

2-carbaldehyde shows

this peak at ~1683

cm⁻¹.[7]

Aromatic C-H Stretch ~3100 cm⁻¹
Typical for C-H bonds

on an aromatic ring.
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Core Applications & Experimental Protocols
The dual-reactivity profile makes 4-Iodothiophene-2-carbaldehyde a strategic starting

material for multi-step syntheses in both materials and life sciences.

Application in Organic Electronics
This molecule serves as a key monomer precursor for the synthesis of π-conjugated polymers.

[3] The ability to controllably form C-C bonds at the 4-position allows for the creation of well-

defined polymer backbones with tunable electronic and optical properties, essential for

fabricating organic semiconductors.[3]

Application in Medicinal Chemistry
Derivatives of arylthiophene-2-carbaldehyde have demonstrated significant biological potential,

including excellent antibacterial activity against Gram-negative bacteria like Pseudomonas

aeruginosa, as well as anti-urease and antioxidant capabilities.[3][6] The scaffold is used to

synthesize novel compounds that are then screened for therapeutic activity.[6]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-
Coupling
This protocol details a representative Suzuki-Miyaura reaction to synthesize a 4-arylthiophene-

2-carbaldehyde derivative, a common step in drug and materials discovery. The methodology is

adapted from established procedures for related bromo- and aryl-thiophene carbaldehydes.[6]

Causality Behind Component Selection:

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust, well-established

catalyst for Suzuki couplings, effective for coupling aryl halides with boronic acids/esters.[6]

Base: Potassium phosphate (K₃PO₄) is used as the base. It is sufficiently strong to facilitate

the transmetalation step of the catalytic cycle and is known to give good yields in these types

of reactions.[6]

Solvent System: A biphasic system like toluene/water is often used. The organic phase

solubilizes the starting material and catalyst, while the aqueous phase dissolves the
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inorganic base, facilitating the reaction at the interface.[6]

Step-by-Step Methodology:

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), add 4-Iodothiophene-2-carbaldehyde (1.0 eq), the desired arylboronic acid or

pinacol ester (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq, 5 mol%).

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water)

via cannula.

Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is

consumed.

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water.

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify

the crude product by column chromatography on silica gel to yield the final 4-arylthiophene-

2-carbaldehyde.
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Start: Prepare Reactor
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- K₃PO₄ Base

2. Add Pd(PPh₃)₄ Catalyst
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 Reaction
Complete
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Workflow for Suzuki-Miyaura cross-coupling.
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Figure 2: A typical experimental workflow for the synthesis of 4-arylthiophene-2-carbaldehydes

via Suzuki coupling.

Safety, Handling, and Storage
Proper handling of 4-Iodothiophene-2-carbaldehyde is essential for laboratory safety and

maintaining the integrity of the compound.

Storage: The compound requires cold-chain transportation and must be stored in a dark, dry

place under an inert atmosphere at 2-8°C to ensure stability.[3][4]

Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses

with side shields, a lab coat, and chemical-resistant gloves.[8][9]

Handling: Avoid inhalation of dust and contact with skin and eyes.[8][10] Handle in a well-

ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[11]

GHS Hazard Information (based on isomeric data):

Hazard Class Hazard Statement Source

Acute Toxicity, Oral H302: Harmful if swallowed

Skin Irritation H315: Causes skin irritation

Eye Irritation
H319: Causes serious eye

irritation

Specific target organ toxicity
H335: May cause respiratory

irritation

Conclusion
4-Iodothiophene-2-carbaldehyde is a quintessential example of a modern heterocyclic

building block. Its value is derived not just from the privileged thiophene core but from the

strategic placement of two orthogonal functional groups. This bifunctionality provides chemists

with a reliable and versatile platform for synthesizing complex molecular architectures, driving

innovation in the development of advanced organic materials and novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring
structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

2. chemscene.com [chemscene.com]

3. 4-Iodothiophene-2-carbaldehyde (CAS 18812-38-9) [benchchem.com]

4. 5370-19-4|5-Iodothiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]

5. 4-(Piperazin-1-yl)thiophene-2-carbaldehyde | Benchchem [benchchem.com]

6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions
and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. cdhfinechemical.com [cdhfinechemical.com]

9. assets.thermofisher.cn [assets.thermofisher.cn]

10. fishersci.com [fishersci.com]

11. fishersci.com [fishersci.com]

To cite this document: BenchChem. [4-Iodothiophene-2-carbaldehyde molecular weight].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095859#4-iodothiophene-2-carbaldehyde-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b095859?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11588141/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11588141/
https://www.chemscene.com/5370-19-4.html
https://www.benchchem.com/product/b095859
https://www.bldpharm.com/products/5370-19-4.html
https://www.benchchem.com/product/B13184986
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270011/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270011/
https://www.researchgate.net/figure/FT-IR-spectra-a-thiophene-2-carbaldehyde-b-isonicotinohydrazide-c_fig9_331460041
https://www.cdhfinechemical.com/images/product/msds/10_785170684_THIOPHENE-2-CARBOXYALDEHYDECASNO98-03-3MSDS.pdf
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAA14344&PLANT=d__ALF
https://www.fishersci.com/store/msds?partNumber=AC138830010&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC187880100&productDescription=2-IODOTHIOPHENE+98%2B%25+10ML&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/product/b095859#4-iodothiophene-2-carbaldehyde-molecular-weight
https://www.benchchem.com/product/b095859#4-iodothiophene-2-carbaldehyde-molecular-weight
https://www.benchchem.com/product/b095859#4-iodothiophene-2-carbaldehyde-molecular-weight
https://www.benchchem.com/product/b095859#4-iodothiophene-2-carbaldehyde-molecular-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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